REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.CON(C)[C:14]([C:16]1[O:17][C:18]([Br:22])=[C:19]([Br:21])[CH:20]=1)=[O:15]>O1CCCC1>[Br:21][C:19]1[CH:20]=[C:16]([CH:14]=[O:15])[O:17][C:18]=1[Br:22] |f:0.1|
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CON(C(=O)C=1OC(=C(C1)Br)Br)C
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Name
|
|
Quantity
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160 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at −78° C. for 1.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was then quenched with a saturated aqueous solution of ammonium chloride (40 ml)
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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ADDITION
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Details
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diluted with ethyl acetate and 5M hydrochloric acid (20 ml)
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Type
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STIRRING
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Details
|
stirred for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
|
washed twice with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, dried
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC1Br)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |